molecular formula C19H22N2O2S B11469500 1,3-Diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione

1,3-Diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione

Cat. No.: B11469500
M. Wt: 342.5 g/mol
InChI Key: TUGADDPGZAPKDI-UHFFFAOYSA-N
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Description

1,3-Diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes two hydroxyl groups and a thione group attached to an imidazolidine ring. The presence of phenyl groups adds to its stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione can be synthesized through the reaction of benzil derivatives with thiourea derivatives. The reaction typically occurs in the solid phase and involves a smooth rearrangement followed by a hydrogen shift to produce thiohydantoins in excellent yields . Acid-catalyzed reactions of N-(carboxyalkyl)ureas with 1,3-dialkyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thiones in methanol or propan-2-ol also lead to the formation of previously unknown ω-(4,6-dialkyl-2-oxo-3a,6a-diphenyl-5-thioxooctahydroimidazo[4,5-d]imidazol-1-yl)alkanoic acids and their methyl and isopropyl esters .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of solid-phase reactions and acid-catalyzed reactions in alcohols are promising approaches for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to a thiol group under appropriate conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and thione groups play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but its anxiolytic effects suggest interactions with neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione is unique due to its combination of hydroxyl and thione groups on an imidazolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

1,3-diethyl-4,5-dihydroxy-4,5-diphenylimidazolidine-2-thione

InChI

InChI=1S/C19H22N2O2S/c1-3-20-17(24)21(4-2)19(23,16-13-9-6-10-14-16)18(20,22)15-11-7-5-8-12-15/h5-14,22-23H,3-4H2,1-2H3

InChI Key

TUGADDPGZAPKDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)N(C(C1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O)CC

Origin of Product

United States

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